2-Pyridin-2-ylethanimidamide
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Overview
Description
2-Pyridin-2-ylethanimidamide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-ylethanimidamide typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of nitrostyrenes and 2-aminopyridines to form N-(pyridin-2-yl)iminonitriles as intermediates, which are then converted to the desired imidamide under ambient conditions with the presence of a base such as cesium carbonate in alcoholic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-ylethanimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
2-Pyridin-2-ylethanimidamide has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridin-2-ylethanimidamide involves its interaction with specific molecular targets and pathways. For instance, its anti-fibrotic activity is attributed to its ability to inhibit collagen prolyl 4-hydroxylases, which are enzymes involved in collagen synthesis . This inhibition leads to reduced collagen production and accumulation, thereby mitigating fibrosis.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic and anti-inflammatory activities.
Pyridinethione: Exhibits antimicrobial properties.
Thienopyridine: Used as antimicrobial agents.
Uniqueness
2-Pyridin-2-ylethanimidamide is unique due to its specific structure and the range of biological activities it exhibits. Its ability to inhibit collagen synthesis makes it particularly valuable in the treatment of fibrotic diseases, setting it apart from other pyridine derivatives.
Properties
IUPAC Name |
2-pyridin-2-ylethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(9)5-6-3-1-2-4-10-6/h1-4H,5H2,(H3,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGKYIRQZRAXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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